
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid
Descripción
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 4 and a carboxylic acid group at position 2. Attached to the nitrogen of the pyrrolidine is a 6-chloro-3-nitropyridine moiety, introducing electron-withdrawing substituents (nitro and chloro groups) that influence its electronic and steric properties.
Propiedades
IUPAC Name |
1-(6-chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O5/c11-8-2-1-6(14(18)19)9(12-8)13-4-5(15)3-7(13)10(16)17/h1-2,5,7,15H,3-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUDFAWKRSCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloropyridine to form 6-chloro-3-nitropyridine, followed by a series of reactions to introduce the pyrrolidine and carboxylic acid functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its nitropyridine moiety is of particular interest for developing antimicrobial and anticancer agents. Research indicates that derivatives of pyridine compounds possess significant biological activities, including antibacterial and antifungal properties, making this compound a candidate for further exploration in drug design .
Biochemical Studies
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its hydroxypyrrolidine structure allows it to act as a substrate or inhibitor for various enzymes, facilitating the understanding of enzyme kinetics and mechanisms . This application is particularly relevant in the field of enzymology where understanding substrate specificity is crucial.
Synthesis of Chiral Compounds
The compound serves as a chiral building block in asymmetric synthesis, particularly in the production of proline derivatives. The presence of the hydroxyl group on the pyrrolidine ring enhances its utility in synthesizing optically active compounds through catalytic processes . Research has shown that such chiral compounds are essential in developing new pharmaceuticals with improved efficacy and reduced side effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various substituted pyridine derivatives, including those similar to this compound. Results demonstrated that modifications to the nitro group significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be optimized for enhanced antimicrobial efficacy .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against specific enzymes involved in metabolic pathways related to cancer proliferation. The findings indicated that certain modifications led to increased inhibitory activity, highlighting the compound's potential as a lead structure for anticancer drug development .
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and hydroxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The compound is compared here with 4-(hydroxymethyl)pyrrolidine-2-carboxylic acid (CAS: 2370-39-0), a structurally related pyrrolidine derivative . Key differences are summarized below:
Key Observations :
- The nitro and chloro groups may reduce solubility in polar solvents due to increased molecular weight and hydrophobicity, whereas the hydroxymethyl group in the analog likely improves hydrophilicity .
Data Analysis and Research Findings
While experimental data (e.g., melting points, solubility, bioactivity) are absent in the provided evidence, the following inferences are drawn from structural analysis:
Electronic Effects: The nitro group (-NO₂) in the primary compound is strongly electron-withdrawing, which may stabilize the pyrrolidine ring’s conformation and increase the acidity of the carboxylic acid group.
Hydrogen Bonding Potential: Both compounds feature hydroxyl and carboxylic acid groups, enabling hydrogen bonding.
Crystallography and Structural Studies: The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural studies of these compounds may employ SHELXL for refinement or SHELXS for solution . No crystallographic data is provided, however.
Synthetic Accessibility :
- The primary compound’s pyridine substituent likely requires multi-step synthesis (e.g., nucleophilic aromatic substitution), whereas the hydroxymethyl analog might be synthesized via simpler reduction or functional group interconversion.
Actividad Biológica
1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid, with the CAS number 1031244-78-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
- Molecular Formula : C10H10ClN3O5
- Molecular Weight : 287.66 g/mol
- CAS Number : 1031244-78-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth.
- Anticancer Properties : Research indicates that the compound may have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models, by activating specific apoptotic pathways.
- Neuroprotective Effects : Some studies have highlighted its neuroprotective effects, suggesting that it may help in conditions like neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been observed to modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study on Anticancer Effects : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.
- Neuroprotection in Animal Models : In vivo studies using murine models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Q & A
Q. How can researchers optimize the synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid to improve yield and purity?
Methodological Answer:
- Step 1: Reaction Parameter Screening
Use fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights statistical methods like Design of Experiments (DoE) to minimize trials while maximizing data coverage . - Step 2: Purification Strategy
Employ column chromatography with gradient elution (e.g., chloroform/methanol) followed by recrystallization in polar aprotic solvents. notes similar purification steps for structurally related pyrrolidine-carboxylic acid derivatives . - Step 3: Analytical Validation
Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and monitor reaction progress using TLC (silica gel, UV detection) .
Q. What are the recommended protocols for assessing the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Testing:
Prepare saturated solutions in buffers (pH 1–10) and measure equilibrium solubility via UV-Vis spectroscopy. For hydrophobic analogs, recommends using DMSO stock solutions (10 mM) diluted in aqueous buffers ≤1% v/v to avoid solvent interference . - Stability Profiling:
Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze degradation products using LC-MS. emphasizes storage at 2–8°C in sealed, moisture-free containers for carboxylic acid derivatives .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
- Stereochemical Confirmation:
Use X-ray crystallography for absolute configuration determination. For non-crystalline samples, compare experimental and calculated H/C NMR chemical shifts () . - Functional Group Analysis:
FT-IR to identify hydroxyl (3100–3500 cm) and nitro (1520–1350 cm) groups. Mass spectrometry (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Step 1: Quantum Chemical Calculations
Optimize geometry using DFT (B3LYP/6-31G* basis set) to predict electronic properties (e.g., HOMO-LUMO gaps). highlights ICReDD’s approach combining quantum calculations and experimental validation . - Step 2: Molecular Docking
Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) using AutoDock Vina. Focus on substituent effects (e.g., chloro and nitro groups) on binding affinity . - Step 3: SAR Analysis
Corrogate computational predictions with in vitro assays (e.g., IC measurements) to refine structure-activity relationships .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
Methodological Answer:
- Source Identification:
Replicate assays under standardized conditions (e.g., cell line, incubation time). ’s framework for handling contested methodologies recommends cross-lab validation . - Data Triangulation:
Combine orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement). For bioactivity discrepancies, test metabolite interference using liver microsomes . - Statistical Reconciliation:
Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., impurity profiles, solvent effects) causing data divergence .
Q. What strategies are effective in identifying and mitigating synthetic byproducts or impurities?
Methodological Answer:
- Byproduct Identification:
Use LC-MS/MS to detect trace impurities (<0.1%). For nitro-containing intermediates, notes chlorinated byproducts as common contaminants . - Process Optimization:
Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Adjust stoichiometry to minimize over-nitration . - Regulatory Compliance:
Follow ICH Q3A guidelines for impurity thresholds. For advanced intermediates, recommends ≥98% purity for pharmacological studies .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Binding Assays:
Use surface plasmon resonance (SPR) for real-time kinetics (, ). For enzyme inhibition, perform fluorometric assays with substrate analogs () . - Cellular Uptake Studies:
Label the compound with C or fluorescent tags (e.g., BODIPY) to track intracellular distribution via confocal microscopy . - Mechanistic Profiling:
Conduct RNA-seq or proteomics to identify downstream pathways affected by the compound. suggests integrating omics data with phenotypic screening .
Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral Chromatography:
Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases. mentions membrane technologies for enantiomer resolution . - Crystallization-Induced Diastereomer Resolution:
Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize. ’s reactor design principles apply to scale-up . - Capillary Electrophoresis (CE):
Optimize buffer conditions (pH, cyclodextrin additives) for high-resolution separations. Compare migration times with reference standards .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.